molecular formula C17H21N3O B4544012 N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide

N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide

Cat. No.: B4544012
M. Wt: 283.37 g/mol
InChI Key: ISOBTPQTTHZKFX-UHFFFAOYSA-N
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Description

N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide is a useful research compound. Its molecular formula is C17H21N3O and its molecular weight is 283.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.168462302 g/mol and the complexity rating of the compound is 371. The solubility of this chemical has been described as >42.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

Research has shown that derivatives of the compound have demonstrated significant anti-inflammatory and analgesic properties. A study by Küçükgüzel et al. (2013) synthesized novel derivatives and evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The findings revealed that one derivative exhibited promising anti-inflammatory and analgesic activities without causing tissue damage in the liver, kidney, colon, and brain compared to untreated controls or celecoxib, a known anti-inflammatory drug (Küçükgüzel et al., 2013).

Anticancer Activity

Another aspect of the compound's application is in anticancer activity. Metwally, Abdelrazek, and Eldaly (2016) synthesized new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole and evaluated their anticancer activity, highlighting the compound's potential in developing new cancer therapies (Metwally, Abdelrazek, & Eldaly, 2016).

Antimicrobial Activity

The compound and its derivatives also show promise in antimicrobial applications. Sharifzadeh et al. (2013) reported the synthesis of novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles, demonstrating significant antibacterial activity, indicating its potential use in combating microbial infections (Sharifzadeh et al., 2013).

Structural and Spectral Investigations

Research also extends to the structural and spectral analysis of related pyrazole compounds, providing insights into their chemical properties and potential modifications for enhanced therapeutic effects. Viveka et al. (2016) focused on the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, contributing to the understanding of its chemical behavior and interaction mechanisms (Viveka et al., 2016).

Properties

IUPAC Name

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]but-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-5-8-17(21)19-13(3)15-11-18-20(14(15)4)16-10-7-6-9-12(16)2/h5-7,9-11,13H,1,8H2,2-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOBTPQTTHZKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(C)NC(=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785343
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide
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N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide
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N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide
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N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide
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N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide

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